4-Silylbutanenitrile
Overview
Description
4-Silylbutanenitrile is an organosilicon compound with the molecular formula C₄H₉NSi It is a nitrile derivative where a silyl group is attached to the fourth carbon of the butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Silylbutanenitrile can be synthesized through several methods, including:
Hydrosilylation of But-3-enenitrile: This involves the addition of a silyl group to the double bond of but-3-enenitrile using a hydrosilylation catalyst such as platinum or rhodium complexes.
Grignard Reaction: This method involves the reaction of a Grignard reagent (such as ethylmagnesium bromide) with a silyl chloride, followed by the addition of cyanide to form the nitrile group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective addition of the silyl group to the desired position on the butanenitrile chain.
Chemical Reactions Analysis
Types of Reactions: 4-Silylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Silylbutanenitrile has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organosilicon compounds.
Materials Science: It is used in the preparation of silicon-containing polymers and materials with unique properties.
Biological Studies: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-silylbutanenitrile involves its ability to participate in various chemical reactions due to the presence of both the nitrile and silyl groups. The nitrile group can undergo nucleophilic addition reactions, while the silyl group can participate in hydrosilylation and other silicon-based reactions. These properties make it a versatile compound in organic synthesis and materials science.
Comparison with Similar Compounds
Butanenitrile: A simpler nitrile compound without the silyl group.
Trimethylsilylbutanenitrile: A similar compound with a trimethylsilyl group instead of a generic silyl group.
Silicon-Containing Nitriles: Other nitrile compounds with different silicon-containing groups.
Uniqueness: 4-Silylbutanenitrile is unique due to the specific positioning of the silyl group on the butanenitrile chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both nitrile and silyl functionalities are required.
Properties
InChI |
InChI=1S/C4H6NSi/c5-3-1-2-4-6/h1-2,4H2 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPDKAGCYBUUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[Si] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50785395 | |
Record name | 4-Silylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50785395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4390-84-5 | |
Record name | 4-Silylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50785395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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